1,3-Dibromo-5-iodobenzene
CAS No.: 19752-57-9
Cat. No.: VC20743464
Molecular Formula: C6H3Br2I
Molecular Weight: 361.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19752-57-9 |
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Molecular Formula | C6H3Br2I |
Molecular Weight | 361.8 g/mol |
IUPAC Name | 1,3-dibromo-5-iodobenzene |
Standard InChI | InChI=1S/C6H3Br2I/c7-4-1-5(8)3-6(9)2-4/h1-3H |
Standard InChI Key | KARUMYWDGQTPFL-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1Br)I)Br |
Canonical SMILES | C1=C(C=C(C=C1Br)I)Br |
Physical and Chemical Properties
1,3-Dibromo-5-iodobenzene is characterized by specific physical and chemical attributes that define its behavior in various chemical environments. The compound exists as white needle-like crystals at room temperature with the following properties:
The molecular structure of 1,3-Dibromo-5-iodobenzene features a benzene ring with two bromine atoms at positions 1 and 3, creating a meta-relationship between these substituents, while the iodine atom occupies position 5. This substitution pattern gives the molecule distinctive reactivity, particularly in metal-catalyzed coupling reactions where the carbon-halogen bonds can be selectively activated .
Spectral Properties
While specific spectral data for 1,3-Dibromo-5-iodobenzene is limited in the available search results, halogenated aromatic compounds typically show characteristic patterns in various spectroscopic techniques. The proton NMR would be expected to show signals for the three remaining hydrogen atoms on the benzene ring, with specific coupling patterns reflective of their positions relative to the halogen substituents.
Synthesis Methods
The synthesis of 1,3-Dibromo-5-iodobenzene can be accomplished through several routes, with the most well-documented method involving the transformation of 2,6-dibromo-4-iodoaniline through a diazotization reaction.
Synthesis from 2,6-Dibromo-4-iodoaniline
This method represents an efficient synthetic route with detailed reaction parameters:
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Starting Material Preparation: 2,6-dibromo-4-iodoaniline (188.4 g, 0.5 mol) is combined with hypophosphorous acid (600 g) in a reaction vessel and stirred for approximately 10 minutes to ensure uniform dispersion .
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Diazotization and Reduction: A solution of sodium nitrite (34.5 g) in water (100 ml) is added dropwise to the reaction mixture. This addition is highly exothermic and requires careful temperature control, maintaining 20-25°C using a water bath. The addition typically takes about three hours to complete .
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Reaction Completion: After the addition is complete, the reaction is maintained at 20-25°C for an additional hour. Significant white solid precipitation occurs during this process .
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Monitoring and Processing: The reaction is monitored by HPLC until the starting material disappears. The reaction mixture is then filtered at 20-25°C to collect the crude product .
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Purification: The crude product is recrystallized from absolute ethanol (700 ml). The mixture is heated to reflux (approximately 80°C) until complete dissolution occurs, then cooled to 20-25°C. The purified product is collected by filtration and dried under reduced pressure at 60°C .
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Yield and Purity: This method yields approximately 136 g of white needle-like crystals of 1,3-Dibromo-5-iodobenzene, representing a 75.2% yield. HPLC analysis indicates a product purity of 99.72% .
Chemical Reactivity
1,3-Dibromo-5-iodobenzene exhibits characteristic reactivity patterns determined by its halogen substituents, with the carbon-halogen bonds serving as key sites for chemical transformations.
Reactivity Order
The reactivity of the halogen substituents typically follows the order:
C-I > C-Br > C-Cl > C-F
This order reflects the decreasing bond strength and increasing polarizability of the carbon-halogen bonds, making the carbon-iodine bond the most reactive site for many transformations .
Metal-Catalyzed Coupling Reactions
1,3-Dibromo-5-iodobenzene can participate in various coupling reactions, including:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of palladium catalysts to form carbon-carbon bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
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Negishi Coupling: Reaction with organozinc compounds to create new carbon-carbon bonds.
These reactions typically proceed with selectivity toward the more reactive iodine position first, allowing for sequential functionalization of the molecule .
Nucleophilic Aromatic Substitution
While direct nucleophilic aromatic substitution is generally challenging for simple halogenated benzenes, the presence of three halogen substituents can enhance the electrophilicity of the aromatic ring, potentially enabling reactions with strong nucleophiles under appropriate conditions.
Metalation Reactions
Halogen-metal exchange reactions, particularly at the iodine position, can generate organometallic intermediates that serve as nucleophiles for further transformations.
Applications in Organic Synthesis
1,3-Dibromo-5-iodobenzene serves as a valuable building block in various synthetic applications:
Pharmaceutical Intermediates
The compound can serve as a starting material for the synthesis of pharmaceutically active molecules, particularly those requiring specific substitution patterns on aromatic rings. The differential reactivity of the halogen substituents allows for selective functionalization to introduce diverse functional groups .
Material Science Applications
Halogenated aromatics, including 1,3-Dibromo-5-iodobenzene, can be incorporated into materials with specialized properties, such as:
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Liquid Crystals: Contributing to unique molecular alignment and optical properties.
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Functional Polymers: Serving as monomers or modifiers in polymer synthesis.
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Electronic Materials: Providing specific electronic or photophysical characteristics in advanced materials.
Research Tool in Methodological Studies
The differential reactivity of the three halogen substituents makes 1,3-Dibromo-5-iodobenzene a useful substrate for studying the selectivity of novel catalytic methods and reaction conditions. Researchers can monitor which halogen reacts preferentially under various conditions, providing insight into reaction mechanisms and selectivity factors.
Related Compounds
Several structurally related compounds share similarities with 1,3-Dibromo-5-iodobenzene:
1,3-Dibromo-5-chloro-2-iodobenzene
This compound (CAS: 44557941) features an additional chlorine atom and a different substitution pattern, resulting in altered reactivity profiles and physical properties. It has a molecular weight of 396.24 g/mol and the molecular formula C6H2Br2ClI .
1,3-Dibromo-5-fluoro-2-iodobenzene
This fluorinated derivative (CAS: 62720-29-0) contains a fluorine atom rather than chlorine, with the molecular formula C6H2Br2FI. The fluorine substituent introduces different electronic properties compared to other halogenated derivatives.
1-Bromo-3-chloro-5-iodobenzene
This compound features a different combination of halogen substituents (bromine, chlorine, and iodine) and can be synthesized through an eight-step process starting from benzene .
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